molecular formula C8H4BrClO2 B8567303 5-bromo-7-chloro-3H-2-benzofuran-1-one

5-bromo-7-chloro-3H-2-benzofuran-1-one

Cat. No.: B8567303
M. Wt: 247.47 g/mol
InChI Key: ROMOLAMCFLMLQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-7-chloro-3H-2-benzofuran-1-one: is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of bromine and chlorine atoms in the structure of this compound makes it a halogenated derivative, which can significantly influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-7-chloro-3H-2-benzofuran-1-one typically involves the halogenation of a benzofuran precursor. One common method is the bromination and chlorination of 2-benzofuran-1(3H)-one. The reaction conditions often include:

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems can also help in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The halogen atoms (bromine and chlorine) in 5-bromo-7-chloro-3H-2-benzofuran-1-one can undergo nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH).

    Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution Reactions: The major products are typically derivatives where the halogen atoms are replaced by other functional groups such as hydroxyl (-OH) or amino (-NH2) groups.

    Oxidation Reactions: The major products are typically oxidized derivatives such as carboxylic acids or ketones.

    Reduction Reactions: The major products are typically reduced derivatives such as alcohols or alkanes.

Scientific Research Applications

5-bromo-7-chloro-3H-2-benzofuran-1-one: has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-7-chloro-3H-2-benzofuran-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity to target proteins, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-benzofuran-1(3H)-one: Lacks the chlorine atom at the 7th position.

    7-chloro-2-benzofuran-1(3H)-one: Lacks the bromine atom at the 5th position.

    2-benzofuran-1(3H)-one: Lacks both bromine and chlorine atoms.

Uniqueness

  • The presence of both bromine and chlorine atoms in 5-bromo-7-chloro-3H-2-benzofuran-1-one makes it unique compared to its analogs. This dual halogenation can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H4BrClO2

Molecular Weight

247.47 g/mol

IUPAC Name

5-bromo-7-chloro-3H-2-benzofuran-1-one

InChI

InChI=1S/C8H4BrClO2/c9-5-1-4-3-12-8(11)7(4)6(10)2-5/h1-2H,3H2

InChI Key

ROMOLAMCFLMLQY-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC(=C2)Br)Cl)C(=O)O1

Origin of Product

United States

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